Fmoc-Orn(Ivdde)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O6/c1-20(2)16-27(30-28(36)17-33(3,4)18-29(30)37)34-15-9-14-26(31(38)39)35-32(40)41-19-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,20,25-26,36H,9,14-19H2,1-4H3,(H,35,40)(H,38,39)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZWSEOHAQFMBS-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fmoc-Orn(Ivdde)-OH: A Key Building Block in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Orn(Ivdde)-OH is a specialized amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics. This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols essential for its effective use in solid-phase peptide synthesis (SPPS).

Core Concept and Applications

Nα-Fmoc-Nδ-(ivDde)-L-ornithine, commonly abbreviated as this compound, is an orthogonally protected derivative of the amino acid ornithine. In peptide synthesis, protecting groups are used to prevent unwanted side reactions at reactive functional groups. The key feature of this compound lies in its two distinct protecting groups:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: Protects the α-amino group. It is base-labile and is typically removed using a solution of piperidine in dimethylformamide (DMF).

-

Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group: Protects the δ-amino group on the ornithine side chain. It is stable to the basic conditions used for Fmoc removal but can be selectively cleaved using a dilute solution of hydrazine.[1][2]

This orthogonal protection scheme is the cornerstone of its utility. It allows for the selective deprotection and modification of the ornithine side chain while the peptide remains anchored to the solid support and other protecting groups are intact. The Ivdde group is a more hindered and stable version of the related Dde group, offering greater resistance to premature cleavage during prolonged syntheses and a lower tendency for acyl migration.[1]

Primary applications include:

-

Synthesis of Branched and Cyclic Peptides: The selective deprotection of the Ivdde group exposes the side-chain amine, which can serve as an attachment point for another peptide chain, a fluorescent label, a drug molecule, or a linker for cyclization.[2][3]

-

Site-Specific Conjugation: It enables the precise attachment of molecules like polyethylene glycol (PEG), lipids, or cytotoxic agents to a specific site within a peptide sequence, which is critical in drug development.

-

Preparation of Peptide Libraries: Facilitates the creation of diverse peptide libraries with modifications at specific positions.

Chemical Structure and Properties

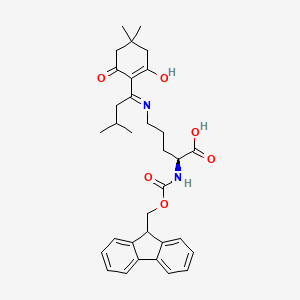

The chemical structure of this compound is shown below, illustrating the Fmoc group attached to the alpha-amine and the Ivdde group protecting the side-chain delta-amine of the ornithine backbone.

Chemical Structure:

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-5-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]pentanoic acid | [4] |

| Synonyms | Nα-Fmoc-Nδ-ivDde-L-ornithine, Fmoc-Orn(ivDde) | [5] |

| CAS Number | 1198321-33-3 | [5][6] |

| Molecular Formula | C₃₃H₄₀N₂O₆ | [5][6] |

| Molecular Weight | 560.68 g/mol | [6] |

| Appearance | White to off-white solid powder | [4][7] |

| Storage | Sealed in a dry environment, store in freezer under -20°C | [6][7] |

| SMILES | O=C(O)--INVALID-LINK--C)=C1C(CC(C)(C)CC1=O)=O)NC(OCC2C3=C(C4=C2C=CC=C4)C=CC=C3)=O | [6] |

| InChI Key | XSDVRBYPXOEYHM-SANMLTNESA-N |

Experimental Protocols

The critical experimental step involving this compound is the selective removal of the Ivdde protecting group from the peptide-resin.

Protocol: Selective Deprotection of the Ivdde Group

This procedure is performed after the desired peptide sequence has been assembled and while the peptide is still attached to the solid-phase resin. The N-terminal Fmoc group may be present or absent.

Reagents and Materials:

-

Peptide-resin containing the Orn(Ivdde) residue

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrazine monohydrate (N₂H₄·H₂O)

-

Reaction vessel for solid-phase synthesis

-

Shaker or bubbler for agitation

Procedure:

-

Preparation of Deprotection Solution: Prepare a 2-4% (v/v) solution of hydrazine monohydrate in anhydrous DMF. For example, to prepare 10 mL of a 2% solution, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF. Note: Higher concentrations of hydrazine (>2%) can sometimes lead to side reactions, such as cleavage at Gly residues or conversion of Arg to Orn.[1] Optimization is recommended.[8]

-

Resin Swelling: Wash the peptide-resin thoroughly with DMF (3 x 1 min) to ensure it is fully swollen. Drain the solvent.

-

Hydrazine Treatment: Add the 2-4% hydrazine/DMF solution to the resin (using approximately 10-25 mL per gram of resin).[1][9]

-

Reaction: Agitate the mixture gently at room temperature for 3 to 5 minutes.[8][9]

-

Draining and Repetition: Drain the reaction vessel. Repeat the hydrazine treatment (steps 3 and 4) two to four more times to ensure complete removal of the Ivdde group.[1][9][10] The progress of the deprotection can be monitored using a colorimetric test (e.g., Kaiser test) on a few resin beads.

-

Washing: After the final hydrazine treatment, wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and the cleaved protecting group.

-

Further Steps: The resin is now ready for the next step, such as coupling an amino acid, linker, or other molecule to the newly exposed side-chain amine of the ornithine residue.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for using this compound in SPPS to create a branched peptide.

References

- 1. peptide.com [peptide.com]

- 2. kohan.com.tw [kohan.com.tw]

- 3. kohan.com.tw [kohan.com.tw]

- 4. This compound CAS#: 1198321-33-3 [amp.chemicalbook.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 1198321-33-3 [amp.chemicalbook.com]

- 8. biotage.com [biotage.com]

- 9. peptide.com [peptide.com]

- 10. rsc.org [rsc.org]

The Ivdde Protecting Group: A Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving complex molecular architectures with precision and efficiency. Among the arsenal of protective moieties, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group has emerged as a powerful and versatile tool. This technical guide provides an in-depth exploration of the Ivdde protecting group, its mechanism of action, and its applications in the synthesis of modified peptides, supported by experimental data and detailed protocols.

Core Principles of the Ivdde Protecting Group

The Ivdde group is primarily employed for the protection of the ε-amino group of lysine residues in solid-phase peptide synthesis (SPPS), most commonly within the fluorenylmethyloxycarbonyl (Fmoc) strategy.[1][2] Its utility stems from its unique orthogonality to the acid- and base-labile protecting groups typically used in Fmoc-SPPS.[2]

Key Characteristics:

-

Stability: The Ivdde group is stable to the basic conditions required for the removal of the Nα-Fmoc group (e.g., piperidine in dimethylformamide [DMF]) and to the acidic conditions used for the final cleavage of the peptide from the resin (e.g., trifluoroacetic acid [TFA]).[1][2]

-

Selective Cleavage: The Ivdde group is selectively cleaved under mild conditions using a dilute solution of hydrazine in DMF.[1][2] This selective deprotection allows for the unmasking of the lysine side chain while the peptide remains attached to the solid support, enabling site-specific modifications.[2]

This orthogonal protection scheme is fundamental to the synthesis of complex peptides such as branched, cyclic, and side-chain modified peptides.

Mechanism of Ivdde Cleavage

The removal of the Ivdde protecting group is achieved through hydrazinolysis. The reaction proceeds via a nucleophilic attack of hydrazine on one of the carbonyl groups of the dioxocyclohexylidene ring. This is followed by an intramolecular cyclization, leading to the formation of a stable indazole byproduct and the release of the free amino group on the lysine side chain.[2][3] This cleavage can be monitored spectrophotometrically by detecting the chromophoric indazole byproduct at approximately 290 nm.[2][4]

References

The Strategic Application of Fmoc-Orn(Ivdde)-OH in Advanced Peptide Synthesis: A Technical Guide

For Immediate Release

A Deep Dive into the Orthogonal Ivdde Protecting Group for Complex Peptide Architectures

This technical guide provides an in-depth exploration of Nα-Fmoc-Nδ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-L-ornithine (Fmoc-Orn(Ivdde)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the mechanism of action, provides detailed experimental protocols, and presents quantitative data to support the strategic implementation of this versatile reagent in the synthesis of complex peptides, including branched and cyclized structures.

Introduction to Orthogonal Protection and the Role of Ivdde

In the intricate process of peptide synthesis, orthogonal protecting groups are indispensable tools that allow for the selective deprotection of specific functional groups on amino acid side chains without affecting other protecting groups or the peptide backbone. This strategy is paramount for the creation of peptides with sophisticated architectures.

This compound is an orthogonally protected derivative of ornithine. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine is base-labile, typically removed by piperidine, while the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group protecting the δ-amine is selectively cleaved under mild hydrazinolytic conditions.[1][2] The Ivdde group is stable to the basic conditions used for Fmoc removal and the acidic conditions of final peptide cleavage from the resin, making it an ideal choice for site-specific modifications.[1]

Key Properties of this compound:

| Property | Value |

| CAS Number | 1198321-33-3 |

| Molecular Formula | C₃₃H₄₀N₂O₆ |

| Molecular Weight | 560.68 g/mol |

Mechanism of Action: The Hydrazine-Mediated Cleavage of the Ivdde Group

The selective removal of the Ivdde protecting group is achieved through treatment with a dilute solution of hydrazine in a suitable organic solvent, most commonly N,N-dimethylformamide (DMF). The cleavage proceeds via a nucleophilic attack by hydrazine on one of the carbonyl groups of the dimedone-based structure, followed by an intramolecular cyclization. This reaction releases the free δ-amine of the ornithine residue and forms a stable, chromophoric pyrazole byproduct, which can be monitored spectrophotometrically.[3][4]

Caption: Ivdde cleavage mechanism.

Quantitative Data on Ivdde Deprotection

The efficiency of Ivdde cleavage is dependent on several factors, including hydrazine concentration, reaction time, and the number of treatments. The following table summarizes findings from an optimization study using a model peptide, ACP-K(ivDde), analyzed by HPLC.[5]

| Hydrazine Concentration | Reaction Time per Treatment | Number of Treatments | Observed Cleavage Efficiency |

| 2% in DMF | 3 minutes | 3 | Incomplete (~small fraction removed) |

| 2% in DMF | 5 minutes | 3 | Incomplete (~50% removal) |

| 2% in DMF | 3 minutes | 4 | Incomplete (~50% removal) |

| 4% in DMF | 3 minutes | 3 | Near complete removal |

These data suggest that for efficient Ivdde removal, a higher concentration of hydrazine (4%) can be significantly more effective than extending the reaction time or increasing the number of treatments with a 2% solution.[5] However, it is crucial to consider potential side reactions with higher hydrazine concentrations.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram outlines a typical workflow for SPPS incorporating an orthogonally protected amino acid like this compound for the synthesis of a branched peptide.

Caption: SPPS workflow for branched peptides.

Detailed Protocol for Selective Ivdde Deprotection

This protocol is based on established methods for the removal of the Ivdde group from a peptide synthesized on a solid support.[6]

Reagents and Materials:

-

Peptide-resin containing an Orn(Ivdde) residue

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Hydrazine monohydrate

-

Reaction vessel for SPPS

-

Filtration apparatus

Procedure:

-

Preparation of Deprotection Solution: Prepare a 2-4% (v/v) solution of hydrazine monohydrate in DMF. For example, to prepare 10 mL of a 4% solution, add 0.4 mL of hydrazine monohydrate to 9.6 mL of DMF. Caution: Hydrazine is toxic and corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Resin Swelling: If the peptide-resin is dry, swell it in DMF for 15-30 minutes.

-

Hydrazine Treatment: Drain the DMF from the swollen resin. Add the hydrazine/DMF solution to the resin (approximately 10-15 mL per gram of resin).

-

Reaction: Gently agitate the resin slurry at room temperature for 3-5 minutes.

-

Filtration: Drain the deprotection solution from the resin.

-

Repeat: Repeat steps 3-5 two more times for a total of three treatments.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of hydrazine and the pyrazole byproduct.

-

Confirmation (Optional): The completion of the deprotection can be monitored by collecting the filtrate from the hydrazine treatments and measuring its UV absorbance at approximately 290 nm. The absence of an increase in absorbance in the final wash indicates complete removal. Alternatively, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.

Considerations and Potential Side Reactions

-

Fmoc Group Removal: Hydrazine can also cleave the Fmoc group. Therefore, selective Ivdde deprotection should be performed after the completion of the main peptide chain, or the N-terminus should be protected with a group stable to hydrazine, such as the Boc group.

-

Peptide Backbone Cleavage: High concentrations of hydrazine (>5%) and prolonged reaction times can lead to cleavage of the peptide backbone, particularly at glycine residues.[3]

-

Ivdde vs. Dde: The Ivdde group is more sterically hindered than the related Dde group, which makes it less prone to premature removal and side-chain migration during synthesis. However, this increased stability can sometimes make its removal more challenging, potentially requiring the optimized conditions described above.[6]

Conclusion

This compound is a powerful and reliable tool for the synthesis of complex peptides. Its orthogonal deprotection chemistry allows for the precise, site-specific modification of peptide chains, enabling the construction of branched and cyclic architectures that are of significant interest in drug discovery and biomedical research. A thorough understanding of its mechanism of action and the optimization of deprotection protocols are key to its successful application. This guide provides the foundational knowledge and practical protocols to effectively integrate this compound into advanced peptide synthesis workflows.

References

- 1. kohan.com.tw [kohan.com.tw]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. Solid-phase synthesis of reactive peptide crosslinker by selective deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. csbio.com [csbio.com]

A Technical Guide to Fmoc-Orn(Ivdde)-OH: Properties, Stability, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-N-δ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-L-ornithine (Fmoc-Orn(Ivdde)-OH), a key building block in modern solid-phase peptide synthesis (SPPS). This document details its core properties, stability profile, and provides in-depth experimental protocols for its application, particularly in the synthesis of branched and side-chain modified peptides.

Core Properties of this compound

This compound is a derivative of the amino acid ornithine, featuring two critical protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the selectively cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group on the δ-amine. This orthogonal protection strategy is instrumental in complex peptide synthesis, allowing for the selective deprotection and modification of the ornithine side chain.

Physicochemical and Handling Data

| Property | Value |

| Molecular Formula | C₃₃H₄₀N₂O₆ |

| Molecular Weight | 560.68 g/mol |

| Appearance | White to off-white or slight yellow to beige powder |

| Purity | Typically ≥97% (HPLC) |

| Solubility | Clearly soluble in polar organic solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1] |

| Storage Conditions | Store in a cool, dry, and well-ventilated place.[2] For long-term storage, it is recommended to keep it at -20°C, sealed from moisture and light.[3] For shorter periods, storage at 15-25°C is also cited.[4] |

| Handling Precautions | Avoid contact with skin and eyes. Use in a well-ventilated area and avoid dust formation.[2] |

Stability Profile

The stability of this compound is a cornerstone of its utility in Fmoc-based SPPS. The Fmoc group is stable under acidic conditions but is readily cleaved by secondary amines like piperidine. Conversely, the ivDde group is stable to the basic conditions used for Fmoc removal and also to trifluoroacetic acid (TFA) used for final peptide cleavage from the resin.[1]

The ivDde protecting group is significantly more stable to piperidine than the related Dde group, making it less prone to premature removal and side-chain migration during prolonged syntheses.[1][4]

While specific quantitative data on the degradation kinetics of this compound under varying pH and temperature conditions is not extensively published, general principles for Fmoc-amino acids apply. They are most stable in a dry, solid form and should be stored in a cool, dark place. In solution, particularly in DMF, degradation can occur over time, so it is advisable to use freshly prepared solutions for peptide synthesis.

Experimental Protocols

The orthogonal nature of the Fmoc and ivDde protecting groups allows for a versatile range of applications in peptide synthesis. Below are detailed protocols for the incorporation of this compound into a peptide sequence and the subsequent selective deprotection of the ivDde group for on-resin modification.

Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the standard procedure for coupling this compound to a growing peptide chain on a solid support.

Materials:

-

This compound

-

Peptide synthesis resin (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF)

-

Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

20% (v/v) piperidine in DMF for Fmoc deprotection

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3-5 minutes, drain, and then treat again with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

-

Coupling:

-

Dissolve this compound (3-5 equivalents relative to resin substitution) and the coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

Protocol 2: Selective On-Resin Cleavage of the Ivdde Protecting Group

This protocol details the removal of the ivDde group from the ornithine side chain while the peptide remains attached to the resin.

Materials:

-

Peptide-resin containing the Orn(Ivdde) residue

-

Hydrazine monohydrate

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Preparation of Cleavage Solution: Prepare a 2-4% (v/v) solution of hydrazine monohydrate in DMF. Note: While 2% hydrazine is the standard concentration, for sterically hindered sequences or incomplete cleavage, increasing the concentration to 4% or higher may be necessary. However, concentrations above 2% can increase the risk of side reactions, such as peptide cleavage at glycine residues.

-

Ivdde Cleavage:

-

Treat the peptide-resin with the hydrazine/DMF solution (approximately 25 mL per gram of resin).[5]

-

Allow the reaction to proceed at room temperature with gentle agitation for 3-5 minutes.[5]

-

Drain the reaction vessel.

-

Repeat the treatment 2-4 more times to ensure complete removal of the ivDde group.

-

-

Monitoring: The cleavage can be monitored spectrophotometrically by detecting the formation of the chromophoric indazole byproduct.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of hydrazine and the cleavage byproducts.

-

Further Modification: The resin-bound peptide with the deprotected ornithine side-chain amine is now ready for subsequent on-resin modification, such as branching, cyclization, or conjugation.

Visualization of Key Workflows

The following diagrams, generated using the DOT language, illustrate critical workflows involving this compound.

Caption: Standard SPPS cycle for incorporating this compound.

Caption: Workflow for on-resin side-chain modification via Ivdde deprotection.

Conclusion

This compound is an indispensable tool for the synthesis of complex peptides. Its well-defined properties and the orthogonality of its protecting groups provide chemists with the flexibility to create intricate molecular architectures. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in research and drug development. Careful adherence to proper handling, storage, and reaction conditions will ensure the highest quality and yield of the final peptide product.

References

An In-depth Technical Guide to Orthogonal Protection in Fmoc Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental principles of orthogonal protection in solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide research and drug development. We will explore the strategic use of protecting groups to enable the stepwise assembly of amino acids into complex peptide chains with high fidelity. This guide provides a comprehensive overview of the Fmoc/tBu orthogonal strategy, complete with detailed experimental protocols, quantitative data on protecting group stability, and visual representations of the underlying chemical logic and workflows.

The Core Principle of Orthogonal Protection

In the intricate process of synthesizing a peptide, the various reactive functional groups on the amino acid building blocks must be temporarily masked or "protected" to prevent unwanted side reactions.[1][2][3][4][5] The essence of an orthogonal protection strategy lies in the use of multiple classes of protecting groups within the same synthesis, where each class can be selectively removed under specific chemical conditions without affecting the others.[1][2][3][4][5] This selective deprotection is paramount for the controlled, stepwise elongation of the peptide chain.

Protecting groups in SPPS can be broadly categorized as follows:

-

Temporary Protecting Groups: These shield the α-amino group of the incoming amino acid and are removed at each cycle of the synthesis to allow for the coupling of the next amino acid. In Fmoc SPPS, the temporary protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

-

Permanent Protecting Groups: These mask the reactive side chains of amino acids and are designed to remain intact throughout the entire synthesis, only to be removed during the final cleavage of the peptide from the solid support.[1] In the commonly used Fmoc/tBu strategy, these are acid-labile groups such as tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).

-

Semi-permanent Protecting Groups: These are stable during the chain elongation but can be selectively removed in the presence of permanent protecting groups, enabling the synthesis of more complex peptides like branched or cyclic peptides.[1] An example is the allyloxycarbonyl (Alloc) group, which is removed by a palladium(0) catalyst.

Principle of Orthogonal Protection in Fmoc SPPS.

Data Presentation: Protecting Group Stability and Cleavage Efficiency

The selection of an appropriate protecting group is critical for the success of a peptide synthesis. The following tables summarize the stability and cleavage efficiency of common protecting groups under various conditions encountered in SPPS.

Table 1: Stability of Common Protecting Groups in Fmoc SPPS

| Protecting Group | Type | Protected Amino Acid(s) | Stable to 20% Piperidine/DMF | Stable to TFA | Cleavage Condition |

| Fmoc | Temporary (α-amino) | All | No | Yes | 20% Piperidine in DMF |

| tBu | Permanent (Side-chain) | Asp, Glu, Ser, Thr, Tyr | Yes | No | TFA |

| Trt | Permanent (Side-chain) | Asn, Gln, Cys, His | Yes | No | TFA |

| Pbf | Permanent (Side-chain) | Arg | Yes | No | TFA |

| Alloc | Semi-permanent (Side-chain) | Lys, Orn | Yes | Yes | Pd(0) catalyst, e.g., Pd(PPh₃)₄ |

Table 2: Comparison of Common Cleavage Cocktails for Final Deprotection

| Cleavage Cocktail (v/v) | Target Peptide Characteristics | Typical Cleavage Time (hours) | Reported Purity/Yield |

| TFA / H₂O / TIS (95:2.5:2.5) | Peptides without Cys, Met, or Trp | 2-3 | >90% |

| TFA / H₂O / EDT / TIS (94:2.5:2.5:1) | Peptides containing Cys, Met, or Trp | 2-4 | >85% |

| Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Complex peptides with multiple sensitive residues | 2-4 | >80% |

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol. Data compiled from various sources and may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

The following are detailed, step-by-step protocols for the key stages of Fmoc SPPS employing orthogonal protection.

Protocol 1: Standard Fmoc Deprotection Cycle

This protocol outlines a single cycle of amino acid addition using the Fmoc/tBu strategy.

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HCTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3 times) to remove excess reagents and byproducts.

Standard workflow of Fmoc solid-phase peptide synthesis.

Protocol 2: Selective Deprotection of the Alloc Group for On-Resin Modification

This protocol describes the selective removal of the Alloc protecting group from a lysine side chain, allowing for on-resin modification such as branching or labeling.

-

Resin Preparation: After coupling of Fmoc-Lys(Alloc)-OH and subsequent Fmoc deprotection of the N-terminus (if the modification is internal), wash the peptide-resin with dichloromethane (DCM) (3 times).

-

Deprotection Cocktail Preparation: In a separate vessel, prepare the deprotection cocktail. For a 0.1 mmol scale synthesis, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equivalents) in DCM (6 mL). To this solution, add phenylsilane (20 equivalents).

-

Alloc Deprotection:

-

Add the deprotection cocktail to the resin.

-

Agitate the mixture for 20 minutes at room temperature, protected from light.

-

Drain the solution.

-

Repeat the deprotection step one more time.

-

-

Washing: Wash the resin thoroughly with DCM (3 times), a solution of 5% sodium diethyldithiocarbamate trihydrate in DMF (to scavenge residual palladium), DMF (5 times), and finally DCM (5 times).

-

On-Resin Modification: The deprotected lysine side-chain amine is now available for subsequent coupling reactions.

Workflow for on-resin modification via Alloc deprotection.

Protocol 3: Final Cleavage and Deprotection

This protocol details the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by a solvent like DCM, and then dry the resin under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide (see Table 2). For a general-purpose cleavage, a mixture of TFA/TIS/water (95:2.5:2.5) is often used. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Cleavage Reaction: Treat the dry peptide-resin with the cleavage cocktail for 2-3 hours at room temperature with occasional agitation.

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).

-

-

Peptide Isolation and Purification:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conclusion

The principle of orthogonal protection is fundamental to the success and versatility of solid-phase peptide synthesis. The ability to selectively deprotect specific functional groups in a predetermined manner allows for the precise construction of complex peptide molecules. The Fmoc/tBu strategy, with the option of incorporating additional orthogonal protecting groups like Alloc, offers a robust and flexible framework for the synthesis of a wide range of peptides for research, diagnostics, and therapeutic applications. A thorough understanding of the principles and careful execution of the experimental protocols are essential for achieving high yields and purity in peptide synthesis.

References

- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 5. academic.oup.com [academic.oup.com]

A Guide to Fmoc-Orn(Ivdde)-OH for Peptide Chemistry Novices

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-Nδ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-L-ornithine (Fmoc-Orn(Ivdde)-OH), a key building block in modern solid-phase peptide synthesis (SPPS). It is designed to equip researchers, particularly those new to peptide chemistry, with the fundamental knowledge and practical protocols required for the successful application of this versatile amino acid derivative.

Core Concepts: Orthogonal Protection in Peptide Synthesis

Solid-phase peptide synthesis relies on the principle of orthogonal protection , a strategy that employs multiple classes of protecting groups within the same molecule.[1] Each class of protecting group can be removed by a specific chemical reaction without affecting the others.[1] This allows for the selective deprotection and modification of specific sites on a peptide chain, which is crucial for the synthesis of complex peptides, such as branched and cyclic peptides.[2][3]

The most prevalent orthogonal system in modern peptide synthesis is the Fmoc/tBu strategy.[1] In this approach, the α-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu).[1][4] The this compound derivative introduces a third layer of orthogonality with the Ivdde protecting group.

The Ivdde Protecting Group: A Closer Look

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group is a hydrazine-labile protecting group used for the side-chain amino group of ornithine (or lysine).[2][5] It offers distinct advantages over its predecessor, the Dde group, primarily its increased steric hindrance, which reduces the risk of protecting group migration during synthesis.[4][5]

Key Characteristics of the Ivdde Group:

-

Stability: Stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) and the acidic conditions used for cleavage from the resin and removal of tBu-based side-chain protecting groups (e.g., trifluoroacetic acid - TFA).[2][4][6]

-

Cleavage: Selectively removed by treatment with a dilute solution of hydrazine (typically 2-5%) in a solvent like N,N-dimethylformamide (DMF).[2][5][7]

-

Monitoring: The cleavage of the Ivdde group can be monitored spectrophotometrically because the resulting indazole byproduct absorbs strongly at 290 nm.[2][8]

Applications of this compound

The unique properties of the Ivdde group make this compound an invaluable tool for the synthesis of modified peptides.

-

Branched Peptides: The orthogonal nature of the Ivdde group allows for the selective deprotection of the ornithine side chain on the solid support, enabling the synthesis of a second peptide chain from this position to create a branched peptide.[2][9]

-

Cyclic Peptides: It facilitates the on-resin cyclization of peptides through the side chain of ornithine. After assembly of the linear peptide, the Ivdde group can be removed to expose the amino group for cyclization with the C-terminus or another side chain.[2]

-

Site-Specific Labeling: The selective deprotection of the ornithine side chain allows for the attachment of various labels, such as fluorescent dyes, biotin, or polyethylene glycol (PEG), at a specific position within the peptide sequence.[10]

Quantitative Data on Ivdde Cleavage

The efficiency of Ivdde group removal can be influenced by factors such as hydrazine concentration, reaction time, and the number of treatments. The following table summarizes experimental data on the optimization of Ivdde cleavage.

| Hydrazine Concentration | Reaction Time per Treatment | Number of Treatments | Cleavage Efficiency | Reference |

| 2% in DMF | 3 minutes | 3 | Incomplete removal | [11] |

| 2% in DMF | 5 minutes | 3 | Marginal increase in deprotection | [11] |

| 2% in DMF | 3 minutes | 4 | Incomplete removal | [11] |

| 4% in DMF | 3 minutes | 3 | Near complete removal | [11] |

| 5% in DMF | Not specified | Not specified | Effective removal | [9] |

Experimental Protocols

Protocol for Selective Deprotection of the Ivdde Group

This protocol outlines the procedure for the removal of the Ivdde protecting group from the ornithine side chain of a peptide synthesized on a solid support.

Materials:

-

Peptide-resin with an Ivdde-protected ornithine residue

-

N,N-Dimethylformamide (DMF)

-

Hydrazine monohydrate

-

Reaction vessel with a filter

Procedure:

-

Preparation of the Deprotection Solution: Prepare a 2-4% (v/v) solution of hydrazine monohydrate in DMF. For example, to prepare 10 mL of a 4% solution, add 0.4 mL of hydrazine monohydrate to 9.6 mL of DMF.

-

Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.

-

Hydrazine Treatment: Drain the DMF and add the hydrazine solution to the resin (approximately 10 mL per gram of resin).

-

Reaction: Gently agitate the resin at room temperature for 3-5 minutes.[5][11]

-

Filtration: Drain the deprotection solution.

-

Repeat Treatment: Repeat steps 3-5 two more times for a total of three treatments.[4][5]

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove the cleavage reagents and byproducts.[5] The resin is now ready for the next synthetic step (e.g., branching, cyclization, or labeling).

Note: The concentration of hydrazine should not exceed recommended levels, as higher concentrations can lead to side reactions such as peptide cleavage at glycine residues.[5]

General Workflow for the Synthesis of a Branched Peptide

This workflow illustrates the use of this compound in the synthesis of a branched peptide.

-

Synthesize the Main Peptide Chain: Assemble the primary peptide sequence on a solid support using standard Fmoc-SPPS, incorporating this compound at the desired branching point.

-

N-terminal Protection: After the assembly of the main chain, protect the N-terminal α-amino group with a Boc group to prevent its reaction during the subsequent Ivdde cleavage, as hydrazine can also remove the Fmoc group.[5][7]

-

Selective Ivdde Removal: Remove the Ivdde protecting group from the ornithine side chain using the hydrazine deprotection protocol described above.

-

Synthesize the Branched Chain: Synthesize the second peptide chain on the deprotected ornithine side-chain amino group using standard Fmoc-SPPS.

-

Cleavage and Global Deprotection: Cleave the branched peptide from the resin and remove all remaining side-chain protecting groups using a suitable cleavage cocktail, such as 95% TFA with scavengers.[12]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Chemistry

The following diagrams illustrate the key chemical structures and workflows discussed in this guide.

References

- 1. ivDde-Lys(Fmoc)-OH | Benchchem [benchchem.com]

- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 3. benchchem.com [benchchem.com]

- 4. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]

- 5. peptide.com [peptide.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. kohan.com.tw [kohan.com.tw]

- 10. peptide.com [peptide.com]

- 11. biotage.com [biotage.com]

- 12. benchchem.com [benchchem.com]

Technical Guide: Fmoc-Orn(Ivdde)-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Fmoc-N-δ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-L-ornithine (Fmoc-Orn(Ivdde)-OH), a critical building block for the synthesis of complex peptides. Its unique orthogonal protection scheme enables the site-specific modification of peptide side chains, facilitating the development of branched peptides, antibody-drug conjugates (ADCs), and other sophisticated biomolecules.

Core Compound Data

The physicochemical properties of this compound are summarized below. This data is essential for calculating molar equivalents in synthesis protocols and for analytical characterization.

| Parameter | Value | References |

| CAS Number | 1198321-33-3 | [1][2][3][4] |

| Molecular Formula | C₃₃H₄₀N₂O₆ | [1][2][4] |

| Molecular Weight | 560.68 g/mol | [1][3] |

| Synonym | N-α-Fmoc-N-δ-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-L-ornithine | [1][3] |

| Purity | Typically ≥95% | [2] |

| Appearance | White to off-white powder | |

| Storage | -20°C, sealed, away from moisture and light | [1] |

Orthogonal Protection Strategy

This compound is a cornerstone of "triorthogonal" peptide synthesis strategies. The three protecting groups (Fmoc, Ivdde, and the resin-labile group) can be removed under distinct chemical conditions, allowing for precise, sequential modifications to the peptide.

-

Fmoc (Fluorenylmethyloxycarbonyl) Group: Protects the α-amino group. It is base-labile and is typically removed using a solution of 20% piperidine in N,N-dimethylformamide (DMF) during standard solid-phase peptide synthesis (SPPS) cycles.[5]

-

Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) Group: Protects the δ-amino group of the ornithine side chain. This group is exceptionally stable to the basic conditions of Fmoc removal and the strongly acidic conditions (e.g., Trifluoroacetic acid - TFA) used for final cleavage from most resins.[6] It is selectively cleaved using a dilute solution of hydrazine.[7]

-

Resin Linker & Side-Chain Protection (e.g., tBu): Other acid-labile protecting groups (like Boc, tBu, Trt) on other amino acids and the linker to the solid support are stable to both piperidine and hydrazine but are removed during the final TFA cleavage step.

This orthogonality is the key to its utility, enabling the synthesis of branched peptides where a second peptide chain is grown from the ornithine side chain.

Experimental Protocols

Incorporation of this compound into a Peptide Sequence via SPPS

This protocol describes a standard coupling cycle for adding this compound to a growing peptide chain on a solid support.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

-

Washing solvents: DMF, DCM (Dichloromethane)

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully removed by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.

-

Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Allow the solution to pre-activate for 1-5 minutes.

-

Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. Microwave-assisted coupling can significantly reduce this time.[2]

-

Washing: After the coupling period, drain the reaction vessel and wash the peptide-resin extensively with DMF (3-5x) and DCM (3-5x) to remove excess reagents and byproducts.

-

Confirmation (Optional): Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling (double coupling) may be required.

Selective On-Resin Deprotection of the Ivdde Group

This protocol is performed after the primary peptide backbone is fully synthesized and is used to expose the ornithine side-chain amine for branching or modification.

Materials:

-

Fully assembled peptide-resin containing the Orn(Ivdde) residue.

-

Boc-anhydride (Boc₂O) and DIPEA (for N-terminal protection).

-

Hydrazine monohydrate.

-

Anhydrous DMF.

Procedure:

-

N-Terminal Protection: Before Ivdde removal, the N-terminal α-amino group of the peptide must be protected to prevent reaction with hydrazine.[7] After removing the final Fmoc group, treat the resin with a solution of Boc₂O (10 eq.) and DIPEA (10 eq.) in DMF for 30-60 minutes. Wash the resin thoroughly.

-

Hydrazine Treatment: Prepare a fresh solution of 2-5% (v/v) hydrazine monohydrate in DMF.[2]

-

Deprotection Reaction: Add the hydrazine solution to the peptide-resin (approx. 25 mL per gram of resin).[7] Agitate the mixture gently at room temperature. The reaction is typically performed in multiple short treatments. A standard protocol involves three treatments of 3-5 minutes each.[7]

-

Monitoring: The removal can be monitored spectrophotometrically by detecting the chromophoric indazole byproduct in the filtrate at ~290 nm.[6]

-

Washing: After the final hydrazine treatment, drain the solution and wash the resin extensively with DMF (5-7x) to ensure complete removal of hydrazine and the cleavage byproduct. The resin now has a free δ-amino group on the ornithine side chain, ready for subsequent synthesis of a peptide branch or other modifications.

Workflow for Synthesis of a Branched Peptide

The following diagram illustrates the logical workflow for utilizing this compound to create a peptide with a branch at a specific ornithine residue.

References

Fmoc-Orn(Ivdde)-OH: A Comprehensive Technical Guide to Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Orn(Ivdde)-OH is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the synthesis of complex peptides requiring orthogonal protection strategies. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine provides temporary protection and is readily removed by a mild base, while the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group on the δ-amino group of the ornithine side chain offers orthogonal protection. This Ivdde group is stable to the basic conditions used for Fmoc removal but can be selectively cleaved under milder conditions than many other side-chain protecting groups, enabling site-specific modifications of the peptide chain.

This technical guide provides a detailed overview of the solubility and optimal storage conditions for this compound, along with experimental protocols for its use in peptide synthesis.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₃₃H₄₀N₂O₆ |

| Molecular Weight | 560.68 g/mol [1][2] |

| Appearance | White to off-white powder |

| Purity | Typically ≥97% by HPLC |

Solubility

The solubility of this compound is a critical parameter for its effective use in solid-phase peptide synthesis. While comprehensive quantitative data across a wide range of solvents is not extensively published, the following table summarizes the available qualitative and estimated quantitative solubility information.

| Solvent | Abbreviation | Type | Solubility (at R.T.) | Notes |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Clearly soluble | A concentration of 1 mmole in 2 mL (approximately 280 mg/mL) has been reported as "clearly soluble". A related compound, Fmoc-Orn(Boc)-OH, has a reported solubility of 20 mg/mL in DMF.[3] |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Expected to be soluble | Commonly used as a substitute for DMF in SPPS. |

| Dimethyl sulfoxide | DMSO | Polar Aprotic | Soluble | Often used to dissolve Fmoc-amino acids that are difficult to solubilize in DMF. |

| Dichloromethane | DCM | Nonpolar | Sparingly soluble | Generally not the primary solvent for dissolving Fmoc-amino acids for coupling reactions. |

| Tetrahydrofuran | THF | Polar Aprotic | Sparingly soluble | Used in some SPPS protocols, but may not be as effective as DMF or NMP for dissolving this compound. |

Storage Conditions

Proper storage of this compound is essential to maintain its stability and purity. There is some variation in the recommended storage temperatures from different suppliers.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage.[1] 15-25°C or room temperature is also cited for shorter periods.[2] | Lower temperatures minimize potential degradation over extended periods. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Protects from moisture and atmospheric contaminants. |

| Light | Protect from light. | The Fmoc group can be sensitive to UV light. |

| Moisture | Store in a dry environment. | The compound is susceptible to hydrolysis. |

Recommendation: For optimal long-term stability, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture.

Experimental Protocols

General Workflow for Fmoc-SPPS using this compound

The following diagram illustrates the general workflow for incorporating an this compound residue into a peptide sequence during solid-phase peptide synthesis.

Detailed Protocol for Dissolution and Coupling

This protocol provides a general procedure for the dissolution and coupling of this compound in a manual solid-phase peptide synthesis setting.

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 3 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading capacity) in DMF. Gentle warming or vortexing may be required to ensure complete dissolution.

-

Add an activating agent (e.g., HBTU, HATU, or HCTU; 2.9-4.5 equivalents) and a base (e.g., DIPEA or NMM; 6-9 equivalents) to the amino acid solution.

-

Allow the activation to proceed for 1-2 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and byproducts.

-

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

Orthogonal Deprotection of the Ivdde Group

The Ivdde protecting group can be selectively removed while the peptide is still attached to the resin, allowing for side-chain modification. The standard method for Ivdde removal is treatment with a dilute solution of hydrazine in DMF.[4][5][6]

Detailed Protocol for Ivdde Deprotection:

-

Resin Preparation: Ensure the peptide-resin is well-swollen in DMF.

-

Hydrazine Treatment:

-

Prepare a fresh solution of 2-5% (v/v) hydrazine monohydrate in DMF.

-

Drain the DMF from the resin.

-

Add the hydrazine solution to the resin.

-

Agitate the mixture for 10 minutes at room temperature.

-

Drain the solution.

-

Repeat the hydrazine treatment for another 10 minutes.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the cleaved Ivdde-hydrazine adduct.

-

-

Confirmation of Deprotection: The deprotection can be confirmed by a positive Kaiser test (blue beads), indicating the presence of a free primary amine on the ornithine side chain.

Conclusion

This compound is a valuable reagent for the synthesis of complex peptides, offering an orthogonal protection strategy that allows for site-specific modifications. Understanding its solubility characteristics and adhering to proper storage conditions are paramount for its successful application. The experimental protocols provided in this guide offer a framework for the effective dissolution, coupling, and selective deprotection of the Ivdde group, enabling researchers to leverage the full potential of this versatile building block in their peptide synthesis endeavors.

References

Difference between Dde and Ivdde protecting groups

A Technical Guide to the Orthogonal Dde and Ivdde Protecting Groups in Chemical Synthesis

Introduction

In the intricate field of peptide synthesis and complex organic chemistry, the strategic use of protecting groups is fundamental to achieving desired molecular architectures. Protecting groups serve as temporary masks for reactive functional groups, enabling chemical transformations to be performed selectively at other positions of a molecule. A key principle in advanced synthesis is orthogonality, where multiple protecting groups can be removed under distinct conditions without affecting one another.

This guide provides an in-depth technical comparison of two critical amine protecting groups: Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl). Both are instrumental in modern synthetic strategies, particularly in Solid-Phase Peptide Synthesis (SPPS), due to their unique cleavage conditions which are orthogonal to the widely used acid-labile Boc (tert-butyloxycarbonyl) and base-labile Fmoc (9-fluorenylmethoxycarbonyl) groups.[1] Their primary application lies in the protection of the ε-amino group of lysine, allowing for the synthesis of branched peptides, cyclic peptides, and the site-specific attachment of labels or other molecules.[2]

This document will explore their chemical structures, deprotection mechanisms, comparative stability, and provide detailed experimental protocols for their removal.

Chemical Structures and Properties

The Dde group was first introduced in 1993, followed by the more sterically hindered Ivdde group in 1998.[3] The essential structural difference is the substituent on the exocyclic carbon, which modulates the group's stability and lability.

-

Dde: Features an ethylidene structure.

-

Ivdde: Incorporates a bulkier isovaleryl group, which enhances its stability.[4]

Both groups are stable to the acidic conditions used for Boc removal (e.g., trifluoroacetic acid, TFA) and the basic conditions for Fmoc removal (e.g., 20% piperidine in DMF), establishing their orthogonal nature.[5]

Deprotection Mechanism

The cleavage of both Dde and Ivdde is most commonly achieved through treatment with a dilute solution of hydrazine (H₂N-NH₂) in an organic solvent, typically N,N-dimethylformamide (DMF).[1][6] The mechanism proceeds via a nucleophilic attack by hydrazine on one of the carbonyl groups of the dioxocyclohexylidene ring. This is followed by an intramolecular cyclization and condensation, which results in the release of the free amine and the formation of a stable, chromophoric pyrazole byproduct.[1] This byproduct's strong UV absorbance (around 290 nm) can be utilized to spectrophotometrically monitor the progress of the deprotection reaction.[3]

Caption: Generalized mechanism for Dde/Ivdde cleavage by hydrazine.

Comparative Analysis: Dde vs. Ivdde

The primary distinction between Dde and Ivdde lies in their relative stability and lability. While Dde is easier to remove, it is less robust and can be susceptible to side reactions.[3] Ivdde was developed to overcome these limitations, offering enhanced stability at the cost of requiring more stringent deprotection conditions.[4]

Table 1: Comparison of Dde and Ivdde Protecting Groups

| Feature | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) |

| Relative Stability | Lower. Susceptible to partial loss during long syntheses and can undergo migration under basic conditions (piperidine).[3][4][7] | Higher. The increased steric hindrance significantly reduces migration and enhances stability towards piperidine.[4][8] |

| Cleavage Conditions | 2% Hydrazine in DMF. Generally rapid cleavage (e.g., 3 x 3 minutes).[4] | 2-5% Hydrazine in DMF. Often requires longer reaction times or slightly higher hydrazine concentrations for complete removal.[2][9] |

| Key Advantage | Faster and easier removal. | More robust, preventing side reactions like migration during Fmoc deprotection.[8] |

| Key Disadvantage | Prone to migration, where the group can transfer from one amine to another, leading to scrambled sequences.[3][7] | Can be difficult to remove completely, especially if located in an aggregated region of a peptide or near the C-terminus.[5] |

| Alternative Cleavage | Hydroxylamine hydrochloride/imidazole in NMP can be used for selective removal in the presence of Fmoc groups.[10] | Hydroxylamine can also be employed, sometimes in cases where hydrazine-mediated cleavage is sluggish.[8][11] |

Experimental Protocols

The following are generalized protocols for the on-resin deprotection of Dde and Ivdde during SPPS. It is crucial to note that optimization may be required based on the specific peptide sequence and resin loading.[9]

Protocol for Dde Group Removal

-

Resin Preparation: Swell the Dde-protected peptide-resin in DMF for 15-30 minutes.[1]

-

Deprotection Solution: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[4]

-

Reaction: Add the hydrazine solution to the resin (approx. 10-25 mL per gram of resin).[4][10] Agitate gently at room temperature for 3 minutes. Drain the solution.

-

Repetition: Repeat the hydrazine treatment two more times (total of 3 treatments).[4]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of hydrazine and the pyrazole byproduct.[1][12] The resin is now ready for the subsequent synthetic step.

Protocol for Ivdde Group Removal

The protocol for Ivdde removal is similar, but may require modification to ensure complete cleavage.

-

Resin Preparation: Swell the Ivdde-protected peptide-resin in DMF for 15-30 minutes.

-

Deprotection Solution: Prepare a fresh 2-5% (v/v) solution of hydrazine monohydrate in DMF. For difficult sequences, starting with a 4% or 5% solution may be more effective.[2][9]

-

Reaction: Add the hydrazine solution to the resin. Agitate gently at room temperature. The required time can vary; multiple short treatments (e.g., 3-4 repetitions of 3-5 minutes) are often employed.[9]

-

Monitoring: The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it via HPLC to confirm the complete removal of the Ivdde group.

-

Washing: Once cleavage is complete, wash the resin extensively with DMF (5-7 times).

Orthogonal Synthesis Strategy

The differential stability of Dde/Ivdde, Fmoc, and Boc groups allows for complex, multi-step synthetic pathways. For example, a peptide can be synthesized with an Fmoc-protected N-terminus, acid-labile side-chain protecting groups (like tBu), and a hydrazine-labile Ivdde group on a specific lysine residue. This enables selective deprotection and modification of the lysine side-chain while the rest of the peptide remains protected.

Caption: Workflow for site-specific peptide modification using Ivdde.

Conclusion

Both Dde and Ivdde are invaluable tools in the arsenal of the synthetic chemist, providing a crucial layer of orthogonality for the synthesis of complex peptides and other molecules. The choice between them is dictated by the specific demands of the synthesis.[3] Dde offers rapid cleavage but comes with the risk of side reactions, particularly in long or complex syntheses.[3][7] Ivdde provides a more robust and stable alternative, minimizing the risk of migration, though its removal can sometimes be challenging and require optimization.[9] A thorough understanding of their respective properties, cleavage mechanisms, and experimental protocols is essential for their successful application in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. kohan.com.tw [kohan.com.tw]

- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 6. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]

- 7. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]

- 9. biotage.com [biotage.com]

- 10. peptide.com [peptide.com]

- 11. ivDde-Lys(Fmoc)-OH | Benchchem [benchchem.com]

- 12. peptide.com [peptide.com]

Methodological & Application

Protocol for the Incorporation of Fmoc-Orn(Ivdde)-OH in Solid-Phase Peptide Synthesis (SPPS)

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Orn(Ivdde)-OH is a valuable amino acid derivative for Solid-Phase Peptide Synthesis (SPPS), particularly in the construction of complex peptides requiring orthogonal protection schemes. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) protecting group on the side chain of ornithine offers a distinct advantage: it is stable to the basic conditions required for Fmoc-group removal (e.g., piperidine) and the acidic conditions for final cleavage from the resin (e.g., trifluoroacetic acid, TFA).[1][2] This orthogonality allows for the selective deprotection of the ornithine side chain while the peptide remains attached to the solid support, enabling site-specific modifications such as branching, cyclization, or the attachment of labels and cargo molecules.[3][4]

The Ivdde group is a more hindered variant of the Dde group, rendering it more stable and less prone to migration during synthesis. It is typically removed by treatment with a dilute solution of hydrazine in a suitable solvent like N,N-dimethylformamide (DMF).[2][5] This protocol provides a detailed methodology for the incorporation of this compound into a peptide sequence and the subsequent selective deprotection of the Ivdde group.

Data Summary

The following table summarizes key quantitative parameters associated with the use of this compound in SPPS.

| Parameter | Condition | Value/Range | Reference |

| Ivdde Deprotection Reagent | Standard | 2% Hydrazine in DMF | [2][4][5] |

| For difficult sequences | Up to 10% Hydrazine in DMF | [5][6] | |

| Ivdde Deprotection Time | Standard | 3 minutes (repeated 3 times) | [5] |

| Optimization | 3-5 minutes per treatment | [7] | |

| Microwave-Assisted SPPS of Branched Peptides | Synthesis Time | < 5 hours | [8] |

| Purity of LF Chimera | 77% | [8] | |

| Purity of Ub(47-76)-H2B(118-126) | 75% | [8] | |

| Purity of Tetra-branched Antifreeze Peptide Analog | 71% | [8] | |

| Monitoring of Ivdde Cleavage | Spectrophotometry | Chromophoric indazole product absorbs at 290 nm | [2] |

Experimental Protocols

Protocol 1: Incorporation of this compound in SPPS

This protocol describes the coupling of this compound to a growing peptide chain on a solid support. Standard Fmoc-SPPS procedures are followed.

Materials:

-

This compound

-

Peptide synthesis grade N,N-Dimethylformamide (DMF)

-

Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Resin-bound peptide with a free N-terminal amine

-

Peptide synthesis vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.

-

Fmoc Deprotection: If the N-terminus is Fmoc-protected, deprotect by treating the resin with 20% piperidine in DMF. Perform this step twice: first for 5 minutes and then for 15 minutes.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and cleaved Fmoc-adducts.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in DMF. Add the base (e.g., DIPEA, 6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings, microwave-assisted synthesis can be employed to improve efficiency.[8]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

-

Coupling Confirmation (Optional): Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Chain Elongation: Proceed with the deprotection of the Fmoc group and coupling of the next amino acid in the sequence as required.

Protocol 2: Selective Deprotection of the Ivdde Group

This protocol outlines the procedure for the selective removal of the Ivdde protecting group from the ornithine side chain while the peptide remains on the solid support.

Materials:

-

Resin-bound peptide containing an Orn(Ivdde) residue

-

Hydrazine monohydrate

-

Peptide synthesis grade N,N-Dimethylformamide (DMF)

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Preparation: Ensure the N-terminus of the peptide is protected (e.g., with a Boc group if the deprotection is not the final on-resin step before cleavage) as hydrazine can also remove the Fmoc group.[4][9] Swell the resin in DMF.

-

Deprotection Solution Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

-

Ivdde Removal:

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual hydrazine and the cleaved Ivdde-adduct.

-

Confirmation of Deprotection (Optional): The deprotection can be monitored by observing the absorbance of the indazole cleavage product at 290 nm in the collected filtrate.[2]

-

Further Modification: The resin with the now free ornithine side-chain amine is ready for subsequent reactions, such as the coupling of another peptide chain to form a branched peptide.

Note on Difficult Deprotections: If removal of the Ivdde group is sluggish or incomplete, which can occur in aggregated sequences or when the group is near the C-terminus, the concentration of hydrazine can be increased up to 10%.[2][6] Alternatively, the number of hydrazine treatments can be increased.[6]

Visualizations

Caption: SPPS workflow for incorporating this compound.

Caption: Ivdde deprotection reaction overview.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 3. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]

- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. biotage.com [biotage.com]

- 8. kohan.com.tw [kohan.com.tw]

- 9. peptide.com [peptide.com]

Step-by-Step Guide to Ivdde Group Deprotection with Hydrazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the deprotection of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) protecting group using hydrazine. The Ivdde group is an essential tool in solid-phase peptide synthesis (SPPS) for the orthogonal protection of primary amines, particularly the ε-amino group of lysine. Its stability to the basic conditions used for Fmoc removal and acidic conditions for resin cleavage allows for selective deprotection and subsequent site-specific modifications of peptides.[1][2]

Introduction

The Ivdde protecting group offers enhanced stability compared to the related Dde group, exhibiting reduced migration and premature loss during prolonged synthesis.[1][3][4] Deprotection is typically achieved by treatment with a dilute solution of hydrazine in N,N-dimethylformamide (DMF), which cleaves the Ivdde group to release the free amine and a chromophoric indazole byproduct that can be monitored spectrophotometrically at 290 nm.[5][6] This protocol outlines the standard procedure for Ivdde deprotection, along with optimized conditions and troubleshooting for challenging cases.

Chemical Transformation

The deprotection of an Ivdde-protected amine with hydrazine proceeds via a nucleophilic attack followed by cyclization to release the free amine and a stable indazole byproduct.

Caption: Deprotection of Ivdde with hydrazine.

Experimental Protocols

Standard Protocol for Ivdde Deprotection

This protocol is suitable for most standard applications of on-resin Ivdde deprotection.

Materials:

-

Ivdde-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Hydrazine monohydrate

-

Disposable solid-phase extraction columns or reaction vessel with a filter

-

Shaker or vortex mixer

Procedure:

-

Resin Swelling: Swell the Ivdde-protected peptide-resin in DMF for 15-30 minutes.[7]

-

Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF.

-

Initial Hydrazine Treatment: Drain the DMF from the swollen resin and add the 2% hydrazine solution (approximately 25 mL per gram of resin).[3]

-

Reaction: Gently agitate the resin suspension at room temperature for 3 minutes.[3]

-

Filtration: Drain the hydrazine solution from the resin.

-

Repeat Treatments: Repeat steps 3-5 two more times for a total of three hydrazine treatments.[3][8]

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual hydrazine and the indazole byproduct.[7][8] The resin is now ready for the next synthetic step.

Optimized and Troubleshooting Protocol

In cases of incomplete or sluggish deprotection, which can occur if the Ivdde group is sterically hindered or located in an aggregated region of the peptide, the following modifications can be applied.[5]

Procedure Modifications:

-

Increase Hydrazine Concentration: The hydrazine concentration can be increased to 4-5%.[9][10] In particularly difficult cases, concentrations up to 10% have been employed, but this increases the risk of side reactions.[11]

-

Increase Reaction Time and Repetitions: Extend the reaction time for each treatment to 5 minutes or increase the number of repetitions to 4-5.[8][11]

-

Monitoring Deprotection: The progress of the deprotection can be monitored by measuring the UV absorbance of the filtrate at 290 nm.[5] The absence of the indazole byproduct indicates the completion of the reaction.

Data Presentation

The efficiency of Ivdde deprotection is highly dependent on the reaction conditions. The following table summarizes quantitative data from an optimization study.

| Condition ID | Hydrazine Conc. (%) | Reaction Time (min) | Repetitions | Deprotection Efficiency | Reference |

| 1 | 2 | 3 | 3 | Incomplete (~50%) | [9] |

| 2 | 2 | 5 | 3 | Marginal Increase | [9] |

| 3 | 2 | 3 | 4 | Nominal Increase | [9] |

| 4 | 4 | 3 | 3 | Near Complete | [9] |

| 5 | 5 | Not Specified | Not Specified | Used for difficult cases | [10] |

| 6 | up to 10 | Not Specified | Not Specified | Used for very sluggish removal | [11] |

Experimental Workflow

The following diagram illustrates the logical workflow for the deprotection of an Ivdde group and subsequent on-resin modification.

Caption: Workflow for Ivdde deprotection.

Potential Side Reactions and Considerations

While robust, the hydrazine-mediated deprotection of Ivdde is not without potential side reactions.

-

Fmoc Group Removal: Hydrazine will also cleave the Fmoc protecting group. Therefore, the N-terminus of the peptide should be protected with a group stable to hydrazine, such as the Boc group, if N-terminal protection is required after Ivdde removal.[3][7][12]

-

Peptide Backbone Cleavage: High concentrations of hydrazine can lead to cleavage of the peptide backbone, particularly at glycine residues.[3]

-

Arginine to Ornithine Conversion: The guanidinium group of arginine can be converted to ornithine in the presence of hydrazine.[3]

-

Ivdde Migration: Although less prone to migration than the Dde group, Ivdde migration from a side chain to the α-amine has been observed in some cases.[3][13]

By carefully selecting the reaction conditions and being aware of potential side reactions, researchers can successfully utilize the Ivdde protecting group for the synthesis of complex, modified peptides.

References

- 1. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]

- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]